1-(6-Benzofuranyl)-2-propanone

Vue d'ensemble

Description

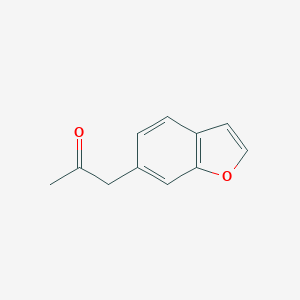

1-(6-Benzofuranyl)-2-propanone is an organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The structure of this compound consists of a benzofuran ring attached to a propanone group, making it a valuable compound in various scientific research and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(6-Benzofuranyl)-2-propanone can be synthesized through several methods. One common approach involves the reaction of benzofuran with propanone under specific conditions. For instance, the reaction can be catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the compound .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Analyse Des Réactions Chimiques

Types of Reactions: 1-(6-Benzofuranyl)-2-propanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol group.

Substitution: The benzofuran ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Applications De Recherche Scientifique

Biological Activities

The compound exhibits significant biological activities, making it a candidate for various research applications:

- Anti-tumor Activity : Studies have shown that 1-(6-Benzofuranyl)-2-propanone possesses anti-cancer properties. For instance, it has demonstrated inhibitory effects on specific cancer cell lines such as hepatocellular carcinoma and cervical cancer. Mechanistic studies indicate that its anti-tumor activity may involve dual inhibition of critical signaling pathways like PI3K and VEGFR-2 .

- Antibacterial Properties : The compound has been evaluated for its antibacterial activity against various microorganisms. Its structure-activity relationship studies suggest that modifications can enhance its efficacy against pathogens like Staphylococcus aureus and Escherichia coli .

- Antioxidant Activity : Research indicates that this compound exhibits antioxidant properties by scavenging free radicals such as DPPH radicals, which could be beneficial in preventing oxidative stress-related diseases.

Applications in Drug Development

The therapeutic potential of this compound extends to drug development:

- Lead Compound for New Drugs : Given its biological activities, this compound serves as a lead structure for developing new drugs targeting cancer and infectious diseases. Its derivatives have been synthesized and tested for improved potency against specific molecular targets .

- Mechanism of Action Studies : Understanding how this compound interacts with cellular pathways is crucial for drug design. Studies have shown that it may induce apoptosis in cancer cells, highlighting its potential as a chemotherapeutic agent .

Comparative Analysis with Related Compounds

A comparison with similar benzofuran derivatives reveals unique aspects of this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Benzofuran | Basic structure | Limited biological activity |

| 2-Benzofuran-1-yl-propanone | Different substitution pattern | Moderate anti-tumor effects |

| 3-Benzofuran-2-yl-propanone | Variation in propanone position | Enhanced antibacterial activity |

This table illustrates how structural modifications influence the biological activity of benzofuran derivatives, emphasizing the unique characteristics of this compound.

Case Studies

Several studies have documented the applications of this compound:

- Anti-Cancer Study : A recent investigation demonstrated that this compound effectively induced cell cycle arrest in the G1/S phase in HeLa cells, leading to apoptosis. The study quantified that exposure resulted in a significant increase in pre-G1 phase cells compared to controls .

- Antibacterial Evaluation : Another study evaluated the compound's effectiveness against various bacterial strains, showcasing promising results with inhibition zones comparable to established antibiotics .

- Antioxidant Assessment : The antioxidant capacity was assessed through DPPH radical scavenging assays, confirming its potential as a natural antioxidant agent.

Mécanisme D'action

The mechanism of action of 1-(6-Benzofuranyl)-2-propanone involves its interaction with specific molecular targets and pathways. For instance, its anti-tumor activity may be attributed to the inhibition of certain enzymes or signaling pathways involved in cell proliferation. The compound’s antibacterial and anti-viral effects could result from disrupting the integrity of microbial cell membranes or interfering with viral replication .

Comparaison Avec Des Composés Similaires

Benzofuran: The parent compound with a simpler structure.

2-Benzofuran-1-yl-propanone: A similar compound with a different substitution pattern.

3-Benzofuran-2-yl-propanone: Another derivative with variations in the position of the propanone group.

Uniqueness: 1-(6-Benzofuranyl)-2-propanone stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications .

Activité Biologique

1-(6-Benzofuranyl)-2-propanone, also referred to as 1-(benzofuran-6-yl)propan-2-one, is an organic compound with the molecular formula C₁₁H₁₀O₂ and a molecular weight of 174.20 g/mol. This compound has garnered attention in scientific research due to its potential biological activities, particularly in pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms, interactions, and therapeutic potential.

Chemical Structure and Properties

The structure of this compound comprises a benzofuran moiety fused with a propanone group. The presence of the propanone group enhances its reactivity, making it a valuable precursor in organic synthesis. The unique substitution pattern on the benzofuran ring influences its biological properties compared to other related compounds.

Biological Activity Overview

Research indicates that compounds related to benzofurans often exhibit significant pharmacological properties, including:

- Antioxidant Activity : Studies have shown that benzofuran derivatives can scavenge free radicals and reduce oxidative stress, which is linked to various diseases.

- Antimicrobial Properties : Some derivatives have demonstrated effectiveness against a range of microbial pathogens.

- Neuroprotective Effects : Certain studies suggest that these compounds may protect neuronal cells from damage, potentially offering therapeutic benefits in neurodegenerative diseases.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Enzyme Inhibition : Research has indicated that this compound can inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular processes.

- Receptor Binding : Interaction studies have focused on its binding affinity to various receptors, suggesting potential therapeutic applications in modulating receptor-mediated pathways.

Antioxidant Activity

This compound has been evaluated for its antioxidant capacity. A study highlighted its ability to scavenge DPPH radicals and reactive oxygen species (ROS), indicating a protective effect against oxidative stress . The compound's structure contributes to this activity by stabilizing free radicals through electron donation.

Antimicrobial Studies

In vitro studies have demonstrated the antimicrobial efficacy of this compound against several bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .

Neuroprotective Properties

Research investigating the neuroprotective effects of benzofuran derivatives suggests that this compound may mitigate neuronal damage induced by oxidative stress. The compound's antioxidant properties are believed to play a crucial role in this protective mechanism .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is essential to compare it with other similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1-Benzofuran | Simple Benzofuran | Lacks the propanone group; primarily used in organic synthesis. |

| 5-Bromobenzofuran | Brominated Benzofuran | Contains bromine; used in electrophilic substitution reactions. |

| 2-Amino-1-benzofuran | Amino-substituted | Exhibits different biological activities due to amino group. |

| 1-(5-benzofuranyl)-2-propanone | Similar Ketone | Variation in position affects reactivity and biological properties. |

The distinct position of substitution on the benzofuran ring in this compound significantly influences its chemical reactivity and biological activities compared to other compounds .

Case Studies

Several case studies have explored the application of this compound in drug development:

- Case Study 1 : A study investigated the synthesis of aminoalkylbenzofurans using this compound as a precursor. This approach demonstrated enhanced yields and selectivity for desired products .

- Case Study 2 : Another research project focused on the neuroprotective effects of this compound in cellular models of neurodegeneration. Results indicated significant reductions in cell death and oxidative damage when treated with varying concentrations of this compound .

Propriétés

IUPAC Name |

1-(1-benzofuran-6-yl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c1-8(12)6-9-2-3-10-4-5-13-11(10)7-9/h2-5,7H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNSIZPUOBNXWNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=CC2=C(C=C1)C=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40622881 | |

| Record name | 1-(1-Benzofuran-6-yl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40622881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

286836-34-8 | |

| Record name | 1-(1-Benzofuran-6-yl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40622881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.